1-(2-chloroethyl)piperazine Hydrochloride

Description

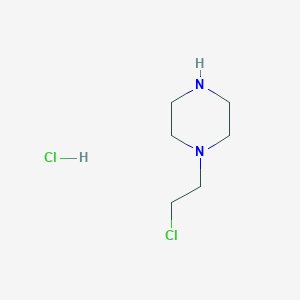

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-chloroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJAEUNYGEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968242 | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53502-60-6 | |

| Record name | NSC91945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-chloroethyl)piperazine hydrochloride. This compound is a valuable intermediate in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the piperazine moiety into more complex molecular structures.

Core Chemical Properties

This compound is the salt of the N-substituted piperazine, 1-(2-chloroethyl)piperazine. Due to the presence of two nitrogen atoms, piperazine derivatives can exist as mono- or dihydrochloride salts. The information available points to the common availability of the monohydrochloride.

Quantitative Data Summary

Quantitative physical data for this compound is not consistently available in the public domain, with many sources providing data for the similarly named but structurally different compound, 1-(2-chloroethyl)piperidine hydrochloride. The table below summarizes the available data for the correct compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃ClN₂ · HCl | [1] |

| Molecular Weight | 185.09 g/mol | [2] |

| CAS Number | 53502-60-6 | [2] |

| Appearance | White powder/solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Note: Researchers should experimentally determine physical properties such as melting point, boiling point, and solubility for their specific batch of material.

Synthesis and Reaction Mechanisms

This compound is a key synthetic intermediate. Its preparation and subsequent reactions are central to its application in drug development and organic synthesis.

General Reactivity

The primary mode of reactivity involves the chloroethyl group, which is susceptible to nucleophilic substitution. This allows for the convenient attachment of the piperazine ring to a wide variety of substrates, such as amines, thiols, and alkoxides.

Figure 1: Generalized nucleophilic substitution reaction.

Experimental Protocols for Synthesis

The synthesis of N-aryl or N-alkyl piperazines often involves the cyclization of an appropriate amine with bis(2-chloroethyl)amine hydrochloride. This is a common and effective method for forming the piperazine ring.

Protocol: Synthesis of a 1-Arylpiperazine via Cyclization

This protocol is a generalized procedure based on methods described for synthesizing substituted piperazines[3][4].

-

Reaction Setup: A substituted aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 to 1.6 equivalents) are charged into a reaction vessel.

-

Solvent: A suitable high-boiling solvent, such as xylene or N,N-dimethylformamide (DMF), is added.

-

Heating: The reaction mixture is heated to a temperature ranging from 110°C to 220°C[2][3][4]. The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC). Reaction times can be lengthy, extending from several hours to over 48 hours[2][3].

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.

-

Isolation: The residue is treated with water and a suitable organic solvent (e.g., ethyl acetate). The product, often precipitating as the hydrochloride salt, is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity (>99%)[2].

Figure 2: Experimental workflow for piperazine synthesis.

A significant challenge in piperazine synthesis is controlling the degree of substitution, as both nitrogen atoms are reactive, potentially leading to undesired 1,4-disubstituted by-products[2].

Analytical and Purification Methods

Ensuring the purity and identity of this compound is critical for its use in research and development.

Analytical Techniques

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound[2].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of piperazine derivatives. For piperazine itself, which lacks a UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for UV detection[5]. This method could potentially be adapted for quantitative analysis of 1-(2-chloroethyl)piperazine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.

Purification Protocols

-

Recrystallization: This is a common and effective method for purifying the solid hydrochloride salt. Solvent pairs such as ethanol/water are often employed to remove impurities[2].

-

Chromatography: For more challenging purifications, column chromatography techniques like size-exclusion or ion-exchange chromatography can be utilized to isolate the desired compound with high purity[2].

This guide provides a foundational understanding of this compound for scientific professionals. Due to the limited availability of specific physical data, experimental verification is strongly recommended.

References

- 1. 1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53502-60-6 | Benchchem [benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

1-(2-chloroethyl)piperazine Hydrochloride molecular structure

An In-depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride

Introduction

This compound is a pivotal chemical intermediate, extensively utilized in the realms of medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroethyl group appended to a piperazine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and its role as a synthetic precursor.

Molecular Structure and Identification

1-(2-chloroethyl)piperazine is composed of a six-membered heterocyclic piperazine ring. A 2-chloroethyl group (-CH₂CH₂Cl) is attached to one of the nitrogen atoms of the piperazine core. The hydrochloride salt form results from the protonation of the second nitrogen atom by hydrochloric acid. This salt form often enhances the compound's stability and handling characteristics.

Key identifiers and properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | 1-(2-chloroethyl)piperazine;hydrochloride | [1] |

| Synonyms | Chloroethylpiperazine HCl | [2] |

| CAS Number | 53502-60-6 | [3] |

| Molecular Formula | C₆H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 185.09 g/mol | [3] |

| Canonical SMILES | C1CN(CCN1)CCCl.Cl | [1] |

| InChI Key | XIBJAEUNYGEDAU-UHFFFAOYSA-N | [3] |

| Appearance | White to off-white crystalline solid |

Note: Data for the free base, 1-(2-chloroethyl)piperazine (C₆H₁₃ClN), includes a molecular weight of 148.63 g/mol .[2]

Physicochemical Properties

| Property | Value | Reference |

| Purity | >95% for pharmacological studies | [3] |

| Solubility | Soluble in protonic solvents (e.g., water, ethanol) | [3] |

| Stability | Stable under normal conditions; hygroscopic | [4] |

Experimental Protocols

Synthesis via N-Alkylation of Piperazine

A common method for synthesizing 1-(2-chloroethyl)piperazine involves the direct alkylation of piperazine. A significant challenge in this approach is controlling the degree of substitution to prevent the formation of the undesired 1,4-disubstituted by-product.[3]

Protocol:

-

Protection: To favor monosubstitution, piperazine is reacted with piperazine dihydrochloride to form piperazine monohydrochloride in situ. This protonation of one nitrogen atom effectively protects it, directing the substitution to the free secondary amine.[3]

-

Reaction: The protected piperazine is reacted with a suitable alkylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.

-

Base: A base, such as potassium carbonate or sodium hydroxide, is added to neutralize the hydrogen halide formed during the reaction, which enhances the nucleophilicity of the piperazine.[3]

-

Conditions: The reaction is typically performed at elevated temperatures (90°C to 220°C) in a protonic solvent or neat (without solvent).[3] Reaction times can range from a few hours to over 48 hours depending on the specific substrates and conditions.[3]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is achieved through recrystallization using solvent pairs like ethanol/water to remove impurities.[3] Centrifugation separates the crystalline product from the mother liquor.[3] For high-purity requirements (>99.5%), chromatographic methods such as size-exclusion or ion-exchange chromatography can be employed.[3]

Synthesis via Cyclization

An alternative route involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride. This method is used for producing N-aryl piperazine analogs.

Protocol:

-

Reactants: A substituted aniline (e.g., 2,3-dichloroaniline) is used as the starting material and is reacted with bis(2-chloroethyl)amine hydrochloride.[5]

-

Conditions: The reaction is a cyclization carried out at high temperatures, typically between 120°C and 220°C.[5] The initial charging of reactants is done at a lower temperature (90-120°C).[5]

-

Work-up: After the reaction, the mixture is treated with a suitable protic solvent, such as butanol, to yield the crude product.[5]

-

Purification: The crude product is refined using a mixed solvent system, such as methanol and water, to achieve the desired purity.[5]

Spectroscopic Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to validate the molecular weight of the compound. For the hydrochloride salt, a peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 149.08, corresponding to the free base.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the piperazine ring protons and the chloroethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-H, N-H (from the protonated amine), and C-N bonds.

Applications in Synthesis

This compound is a valuable intermediate primarily because the chloroethyl group is a good leaving group, readily reacting with various nucleophiles like amines, thiols, or alkoxides.[3] This reactivity is the cornerstone of its utility in building more complex molecules.

// Node Definitions A [label="1-(2-chloroethyl)piperazine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, style="filled,rounded"]; B [label="Nucleophilic\nSubstitution", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; C1 [label="Antipsychotic Drugs\n(e.g., Aripiprazole analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Antimicrobial & Antifungal\nAgents", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 [label="Antihistamines", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Other Complex\nHeterocyclic Systems", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reacts via", fontcolor="#5F6368"]; B -> {C1, C2, C3, C4} [label="To Synthesize", fontcolor="#5F6368"]; }

References

- 1. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 53502-60-6 | Benchchem [benchchem.com]

- 4. CHLOROETHYL PIPERIDINE [sdfine.com]

- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-chloroethyl)piperazine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. This technical guide elucidates the chemical mechanism of action of this compound, focusing on its reactivity as an electrophile in nucleophilic substitution reactions. Its utility is most prominently demonstrated in the N-alkylation of various substrates to introduce the piperazine moiety, a common pharmacophore in centrally active agents. This document provides a comprehensive overview of its synthetic applications, supported by quantitative data on reaction outcomes, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Chemical Mechanism of Action: An Electrophilic Alkylating Agent

The primary "mechanism of action" of this compound is not pharmacological but chemical. Its significance lies in the reactive 2-chloroethyl side chain attached to the piperazine ring. The electron-withdrawing nature of the chlorine atom and the adjacent nitrogen atom makes the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.[1]

This reactivity allows for the covalent attachment of the piperazine ring to a variety of nucleophilic molecules, including amines, thiols, and alkoxides.[1] The piperazine scaffold itself is a prevalent structural motif in numerous biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Therefore, this compound acts as a key reagent for introducing this critical pharmacophore into target molecules.

The general mechanism for its primary application, N-alkylation, is depicted below.

Application in the Synthesis of Atypical Antipsychotics

A prominent application of this compound and its derivatives is in the synthesis of atypical antipsychotics. For instance, a key precursor for the synthesis of aripiprazole, 1-(2,3-dichlorophenyl)piperazine, is synthesized using methods that involve forming the piperazine ring with reagents like bis(2-chloroethyl)amine hydrochloride, a closely related chemical strategy.[1] The subsequent N-alkylation of this piperazine derivative with a suitable alkyl halide is a crucial step in the total synthesis of aripiprazole.

The workflow for the synthesis of aripiprazole often involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. This is a classic example of an N-alkylation reaction where the secondary amine of the piperazine ring acts as the nucleophile.

Quantitative Data on Synthetic Applications

The efficiency of synthetic routes utilizing this compound and its analogs is highly dependent on reaction conditions. The following table summarizes representative quantitative data from the synthesis of aripiprazole, where a derivative of this compound is a key intermediate.

| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, 1-(2,3-dichlorophenyl)piperazine | Na2CO3 | Ethanol | Reflux | 12 | 85 | 99.32 | [2] |

| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride | - | Diethylene glycol ether | 130 | 20 | 68.0-69.4 | 99.0-99.4 | [3] |

Experimental Protocols

General Procedure for N-Alkylation

The following is a representative procedure for the N-alkylation of a piperazine derivative, as exemplified in the synthesis of aripiprazole.[2]

-

Reaction Setup: A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) is prepared in technical ethanol (300 mL).

-

Addition of Base: Powdered anhydrous sodium carbonate (0.2 M) is added to the suspension.

-

Reaction Conditions: The mixture is refluxed for 12 hours.

-

Work-up: The resulting solid is filtered and then taken up in technical ethanol (50 mL) and refluxed for 10 minutes.

-

Isolation: The insoluble inorganic residue is filtered off. The combined filtrates are refluxed and then left at room temperature for crystallization for 12 hours.

-

Purification: The crystalline aripiprazole is filtered and dried to yield the final product.

Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This protocol describes a one-pot method for synthesizing an important intermediate for aripiprazole.[3]

-

Reaction Mixture: In a 500ml reaction bottle, add 2,3-dichloronitrobenzene (10g), bis(2-chloroethyl)amine hydrochloride (9.3g), diethylene glycol ether (100ml), iron powder (8.7g), ammonium chloride (14.0g), purified water (125ml), potassium iodide (0.90g), and tetrabutylammonium bromide (1.68g).

-

Reaction Conditions: Heat the mixture to 130°C and maintain for 20 hours.

-

Work-up: Stop heating, cool to room temperature, and filter with suction.

-

Crystallization: Add 100ml of acetone to the mother liquor and stir for 1.5 hours to induce crystallization.

-

Isolation: Filter the crude product with suction and dry to obtain the solid product.

Conclusion

This compound is a valuable synthetic intermediate whose "mechanism of action" is rooted in its chemical reactivity as an alkylating agent. Its ability to efficiently introduce the piperazine moiety into various molecules has made it an indispensable tool in the synthesis of numerous pharmaceuticals, particularly in the field of antipsychotic drug development. The optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity of the final products. The experimental protocols and synthetic workflows detailed in this guide provide a framework for the effective utilization of this versatile chemical building block in research and development.

References

Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-chloroethyl)piperazine Hydrochloride in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on summarizing qualitative solubility information inferred from synthesis and purification procedures, outlining a general experimental protocol for solubility determination, and illustrating a common synthetic pathway for this important pharmaceutical intermediate.

Understanding Solubility: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical physicochemical property that influences its purification, formulation, and bioavailability. Understanding its behavior in various organic solvents is paramount for process optimization and the development of effective drug delivery systems.

Solubility Profile of this compound

| Organic Solvent | Qualitative Solubility | Context/Reference |

| Alcohols | ||

| Ethanol/Water Mixtures | Soluble | Used for recrystallization, indicating good solubility, especially at elevated temperatures.[1] |

| Isopropyl Alcohol | Soluble | Employed as a recrystallization solvent. |

| Methanol | Likely Soluble | Used as an eluent in column chromatography, suggesting solubility.[1] |

| Ketones | ||

| Acetone | Sparingly Soluble / Insoluble (cold) | Used as a washing solvent for the purified product, implying low solubility, particularly at colder temperatures. |

| Ethers | ||

| Tetrahydrofuran (THF) | No data available | |

| Amides | ||

| N,N-Dimethylformamide (DMF) | No direct data; related syntheses use as solvent | |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | No data available | |

| Halogenated Solvents | ||

| Chloroform | Soluble | Used as an eluent in column chromatography in combination with methanol.[1] |

| Aromatic Hydrocarbons | ||

| Toluene | Insoluble (by analogy to similar compounds) | |

| Benzene | Insoluble (by analogy to similar compounds) |

Note: The solubility of hydrochloride salts in organic solvents is often limited due to their ionic nature. Solubility can be significantly influenced by temperature and the presence of impurities.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

-

Volumetric flasks and pipettes

Methodology

Experimental workflow for solubility determination.

Synthesis of this compound: A Conceptual Workflow

This compound is a key intermediate in the synthesis of numerous pharmaceuticals. One common synthetic approach involves the reaction of piperazine with a suitable chloroethylating agent. The following diagram illustrates a generalized synthetic pathway.

Conceptual synthetic pathway for 1-(2-chloroethyl)piperazine HCl.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in readily accessible literature, qualitative insights from synthetic and purification procedures provide valuable guidance for researchers. The compound exhibits solubility in protic solvents like alcohols, which are often used for its purification. For precise solubility measurements, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended. The provided conceptual workflow for its synthesis offers a foundational understanding for chemists working with this versatile intermediate. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the field of pharmaceutical sciences.

References

Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-chloroethyl)piperazine dihydrochloride. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document details potential degradation pathways, summarizes stability data, and provides protocols for stability-indicating analysis.

Chemical and Physical Properties

1-(2-chloroethyl)piperazine dihydrochloride is a piperazine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A summary of its key properties is presented in Table 1.

| Property | Value |

| Chemical Name | 1-(2-chloroethyl)piperazine dihydrochloride |

| Synonyms | N-(2-Chloroethyl)piperazine dihydrochloride |

| Molecular Formula | C₆H₁₃ClN₂ · 2HCl |

| Molecular Weight | 221.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Recommended Storage Conditions

To maintain the integrity and purity of 1-(2-chloroethyl)piperazine dihydrochloride, it is essential to adhere to the following storage conditions. These recommendations are based on general guidelines for chemically reactive intermediates.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2-8°C for long-term stability. |

| Light | Store in a light-resistant container to prevent photodegradation. |

| Moisture | Keep container tightly sealed to protect from moisture, as the compound is hygroscopic.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidative degradation. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[1] |

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] While specific forced degradation data for 1-(2-chloroethyl)piperazine dihydrochloride is not extensively published, the degradation pathways can be predicted based on the reactivity of the piperazine ring and the chloroethyl side chain.

Hydrolytic Degradation

Acidic Conditions: Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the chloroethyl group to form 1-(2-hydroxyethyl)piperazine. The ether linkage, if formed as a byproduct, could also be susceptible to acid-catalyzed cleavage.

Basic Conditions: In alkaline conditions, intramolecular cyclization is a probable degradation route, leading to the formation of a bicyclic quaternary ammonium salt. Hydrolysis of the chloroethyl group can also occur.

Neutral Conditions: In neutral aqueous solutions, slow hydrolysis of the chloroethyl group may occur over time.

Oxidative Degradation

The piperazine ring is susceptible to oxidation. Common oxidative degradation products of piperazine derivatives include N-oxides, ring-opened products, and formylated species.[3] For 1-(2-chloroethyl)piperazine, oxidation could lead to the formation of 1-(2-chloroethyl)piperazine-N-oxide and other related compounds.

Thermal Degradation

Thermal stress can lead to the cleavage of the C-N and C-Cl bonds. Studies on piperazine have shown that thermal degradation can result in the formation of products like N-formylpiperazine, ethylenediamine, and N-(2-aminoethyl)piperazine.[2][5]

Photodegradation

Exposure to UV or visible light can induce degradation. The energy from light can lead to the homolytic cleavage of the C-Cl bond, generating radical intermediates that can participate in a variety of secondary reactions.

A summary of potential degradation products is presented in Table 3.

| Stress Condition | Potential Degradation Products |

| Acid Hydrolysis | 1-(2-hydroxyethyl)piperazine, Piperazine |

| Base Hydrolysis | 1-(2-hydroxyethyl)piperazine, Bicyclic quaternary ammonium salt |

| Oxidation | 1-(2-chloroethyl)piperazine-N-oxide, Ring-opened products, N-formylpiperazine |

| Thermal | N-formylpiperazine, Ethylenediamine, N-(2-aminoethyl)piperazine, Piperazine |

| Photolysis | Radical species, Piperazine, various secondary reaction products |

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of 1-(2-chloroethyl)piperazine dihydrochloride under various stress conditions.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chloroethyl group, a key functional moiety in many piperazine derivatives of significant interest in medicinal chemistry. Understanding the chemical behavior of this group is paramount for the rational design and development of novel therapeutics, particularly in the realm of oncology. This document provides an overview of the core reactivity, details experimental approaches for its study, and contextualizes its importance in biological signaling pathways.

Core Reactivity: Nucleophilic Substitution and Intramolecular Cyclization

The reactivity of the 2-chloroethyl group attached to a piperazine nitrogen is dominated by two principal reaction pathways: direct nucleophilic substitution and intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The latter is often the rate-determining step for subsequent reactions with nucleophiles and is analogous to the mechanism of action of nitrogen mustards.

Nucleophilic Substitution Reactions

The chloroethyl group serves as an electrophilic site, susceptible to attack by a variety of nucleophiles. The chlorine atom, being a good leaving group, is displaced in either an S(_N)1 or S(_N)2 fashion, depending on the reaction conditions and the nature of the nucleophile.

-

S(_N)2 Reactions: Bimolecular nucleophilic substitution is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the piperazine derivative and the nucleophile.

-

S(_N)1 Reactions: Unimolecular nucleophilic substitution can occur in the presence of polar protic solvents that can stabilize the carbocation intermediate formed upon the departure of the chloride ion.

The general scheme for nucleophilic substitution is depicted below:

Caption: General scheme of nucleophilic substitution on a chloroethylpiperazine derivative.

Intramolecular Cyclization: The Aziridinium Ion

A key feature of the reactivity of β-chloroethylamines is their propensity to undergo intramolecular cyclization to form a strained, three-membered aziridinium ion. This process is a first-order reaction and is often the rate-limiting step in reactions with weak nucleophiles. The highly electrophilic nature of the aziridinium ion makes it susceptible to rapid attack by nucleophiles, leading to ring-opening and the formation of the final product.

Caption: Formation of the aziridinium ion intermediate followed by nucleophilic attack.

Quantitative Analysis of Reactivity

While specific kinetic data for the reactivity of the chloroethyl group on piperazine derivatives are not widely published, studies on analogous nitrogen mustards provide valuable insights. The rate of intramolecular cyclization is a key parameter in determining the overall reactivity.

Table 1: Representative Kinetic Data for the Cyclization of a Nitrogen Mustard Analogue

| Compound | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (h) |

| 2-Chloroethylamine | Water | 21 | (8.0 ± 0.2) x 10⁻⁶ | 24.0 ± 0.5 |

Data for 2-chloroethylamine is presented as an analogue to illustrate the order of magnitude of the cyclization rate.[1]

Experimental Protocols for Studying Reactivity

The reactivity of chloroethylpiperazine derivatives can be monitored using various analytical techniques. The choice of method depends on the specific reaction being studied, the nature of the reactants and products, and the desired level of quantitative detail.

Potentiometric Titration

Objective: To determine the rate of intramolecular cyclization by monitoring the release of chloride ions.

Methodology:

-

Sample Preparation: A solution of the chloroethylpiperazine derivative is prepared in a suitable solvent system (e.g., 50% water-ethanol).

-

Titration: The solution is maintained at a constant temperature, and the concentration of chloride ions is measured over time using a chloride ion-selective electrode.

-

Data Analysis: The rate constant for the first-order cyclization reaction can be calculated from the rate of chloride ion formation.

This method was successfully employed to study the kinetics of intramolecular cyclization of bis(2-chloroethyl)aminoethyl esters of carboxylic acids.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the disappearance of the reactant and the appearance of the product(s) in real-time.

Methodology:

-

Sample Preparation: The reaction is initiated directly in an NMR tube by mixing the chloroethylpiperazine derivative with the nucleophile in a deuterated solvent.

-

Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.

-

Data Analysis: The integrals of specific, non-overlapping peaks corresponding to the reactant and product(s) are used to determine their concentrations over time. This data can then be used to calculate the reaction rate constants. Quantitative NMR (qNMR) techniques can provide highly accurate concentration measurements.

Caption: Workflow for a typical NMR-based kinetic study.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the reactant and product(s) at different time points.

Methodology:

-

Reaction Quenching: The reaction is run in a thermostated vessel. At specific time intervals, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by rapid cooling or addition of a quenching agent).

-

Chromatographic Separation: The quenched samples are injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a UV detector.

-

Quantification: The concentrations of the reactant and product(s) are determined by comparing their peak areas to those of standard solutions of known concentrations.

-

Data Analysis: The concentration versus time data is used to determine the reaction kinetics.

This method is particularly useful for complex reaction mixtures where NMR signals may overlap.

Biological Significance: Anticancer Activity and Signaling Pathways

Many piperazine derivatives containing the chloroethyl group are analogues of nitrogen mustards and exhibit significant anticancer activity.[3] Their mechanism of action often involves the alkylation of DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, apoptosis.[2][4]

The formation of the aziridinium ion is crucial for this biological activity. This highly reactive intermediate can be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine. Bifunctional derivatives with two chloroethyl groups can lead to interstrand cross-linking of DNA, which is a particularly cytotoxic lesion.[2]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Recent research has also implicated piperazine derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. While the exact mechanism of inhibition by chloroethylpiperazine derivatives is an active area of research, the piperazine scaffold is a common feature in many PI3K inhibitors.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by piperazine derivatives.

Conclusion

The chloroethyl group imparts a high degree of reactivity to piperazine derivatives, making them valuable intermediates in organic synthesis and the basis for potent therapeutic agents. The propensity for intramolecular cyclization to form a reactive aziridinium ion is a defining characteristic that drives their utility in DNA alkylation and as potential inhibitors of critical cellular signaling pathways. A thorough understanding of the kinetics and mechanisms of these reactions, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of this important class of compounds in drug discovery.

References

The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 1-(2-chloroethyl)piperazine hydrochloride as a pivotal building block in modern organic synthesis. Its unique structural features—a reactive chloroethyl group coupled with a piperazine moiety—render it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realm of pharmaceutical development. This document provides a comprehensive overview of its reactivity, applications, and detailed experimental methodologies, with a focus on its role in the synthesis of key therapeutic agents.

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid that serves as a convenient precursor to the reactive free base. The core of its synthetic utility lies in the electrophilic nature of the 2-chloroethyl side chain. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the facile introduction of the piperazine ring, a common pharmacophore in many drug classes, onto a wide range of molecular scaffolds.

The piperazine ring itself contains two nitrogen atoms, offering sites for further functionalization. However, in the hydrochloride salt, one of the nitrogens is protonated, which can be strategically utilized to control reactivity and prevent undesired side reactions, such as di-alkylation.

Key Synthetic Transformations

The primary reaction involving 1-(2-chloroethyl)piperazine is nucleophilic substitution. This can be broadly categorized as N-alkylation, O-alkylation, and S-alkylation, showcasing its versatility in forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

N-Alkylation Reactions

The reaction of 1-(2-chloroethyl)piperazine with primary and secondary amines, as well as with the nitrogen atoms of heterocyclic systems, is a cornerstone of its application. This reaction is fundamental in the synthesis of numerous antipsychotic and antidepressant drugs.

S-Alkylation Reactions

Thiols and thiophenols readily react with 1-(2-chloroethyl)piperazine to form the corresponding thioethers. This transformation is valuable for introducing the piperazine moiety into sulfur-containing molecules, which are of interest in various therapeutic areas.

Applications in Pharmaceutical Synthesis

The piperazine moiety is a key structural feature in a multitude of approved pharmaceutical agents, particularly those targeting the central nervous system (CNS). This compound and its derivatives are instrumental in the synthesis of these drugs.

Synthesis of Atypical Antipsychotics

Atypical antipsychotics are a class of drugs used in the treatment of schizophrenia and bipolar disorder. Many of these compounds feature a piperazine ring that is crucial for their interaction with dopamine and serotonin receptors.

A prominent example is Aripiprazole , a widely prescribed atypical antipsychotic. While the direct precursor used in its industrial synthesis is often 1-(2,3-dichlorophenyl)piperazine, the fundamental synthetic strategies involve the formation of the piperazine ring and its subsequent alkylation, principles that are directly applicable to the use of this compound as a starting material for analogous structures.[1][2]

Synthesis of Antidepressants

Vilazodone , an antidepressant, is another example of a complex molecule whose synthesis can involve piperazine-containing building blocks. The synthesis of Vilazodone involves the coupling of a piperazine derivative with an indole-containing fragment.[3][4][5]

Quantitative Data

The efficiency of synthetic transformations using this compound is highly dependent on the reaction conditions. The following tables summarize key quantitative data for representative reactions.

| Product | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aripiprazole | 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine | Na2CO3 | Ethanol | Reflux | 12 | 85 | [1] |

| N-Butyl-N'-Acetylpiperazine | N-Acetylpiperazine, 1-Bromobutane | K2CO3 | DMF | Reflux | Overnight | 71 | [6] |

| 1-(2-(Phenylthio)ethyl)piperazine derivative | 1-(2-chloroethyl)piperazine derivative, Thiophenol | Cs2CO3 | Ethanol | Heat | - | 90 | [7] |

Table 1: Comparative Yields for N-Alkylation and S-Alkylation Reactions

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| Aripiprazole | 8.52 (s, 1H), 7.14-7.15 (m, 2H), 7.04 (d, 1H), 6.96 (dd, 1H), 6.52 (dd, 1H), 6.36 (d, 1H), 3.96 (t, 2H), 3.07 (m, 4H), 2.89 (t, 2H), 2.65 (m, 4H), 2.62 (t, 2H), 2.48 (t, 2H), 1.82 (m, 2H), 1.71 (m, 2H) | 172.4, 158.5, 151.1, 138.1, 133.8, 128.4, 127.3, 124.4, 118.5, 115.5, 108.7, 102.2, 67.7, 58.1, 53.1, 51.1, 50.2, 30.9, 27.1, 24.4, 23.2 | |

| 1-(4-Nitrobenzoyl)piperazine | 8.27 (d, 2H), 7.56 (d, 2H), 3.77 (br s, 2H), 3.33 (br s, 2H), 2.96 (br s, 2H), 2.81 (br s, 2H), 1.72 (s, 1H) | 163.1, 148.5, 142.2, 128.2, 124.0, 49.0, 46.6, 46.0, 43.5 |

Table 2: Spectroscopic Data for Representative Piperazine Derivatives

Experimental Protocols

The following are representative experimental protocols for key reactions involving piperazine-containing building blocks, illustrating the practical application of this compound and related synthons.

General Procedure for the Synthesis of N-Aryl Piperazines

This protocol describes a general method for the synthesis of N-aryl piperazines from anilines and bis(2-chloroethyl)amine hydrochloride, a related building block that forms the piperazine ring in situ.

Reaction: Aniline derivative + Bis(2-chloroethyl)amine hydrochloride → 1-Arylpiperazine

Procedure: A mixture of the aniline derivative (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1-1.2 equivalents) in a high-boiling solvent such as diethylene glycol monomethyl ether is heated at a temperature ranging from 130 to 190 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired N-aryl piperazine.

Synthesis of Aripiprazole

This protocol details the final N-alkylation step in the synthesis of Aripiprazole.

Reaction: 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril + 1-(2,3-dichlorophenyl)piperazine → Aripiprazole

Procedure: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (1 equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1 equivalent) in ethanol (e.g., 300 mL for 0.1 M scale), powdered anhydrous sodium carbonate (2 equivalents) is added.[1] The mixture is heated to reflux for 12 hours.[1] After cooling, the resulting solid is filtered and taken up in fresh ethanol, and the mixture is refluxed for a short period to dissolve the product and leave behind inorganic salts. The hot solution is filtered, and the combined filtrates are allowed to crystallize at room temperature. The crystalline product is collected by filtration and dried to give Aripiprazole.[1]

Monoalkylation of Piperazine using a Protecting Group Strategy

To achieve selective monoalkylation and avoid the formation of disubstituted products, a protecting group strategy is often employed.

Reaction:

-

Piperazine + Boc₂O → 1-Boc-piperazine

-

1-Boc-piperazine + 1-bromo-2-chloroethane → 1-Boc-4-(2-chloroethyl)piperazine

-

1-Boc-4-(2-chloroethyl)piperazine + Acid → 1-(2-chloroethyl)piperazine

Procedure: A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) is added dropwise to a solution of excess piperazine in DCM. The reaction is stirred at room temperature. After completion, the solvent is evaporated, and the product, 1-Boc-piperazine, is isolated.

The 1-Boc-piperazine is then dissolved in a solvent such as acetone, and a base like potassium carbonate is added, followed by the alkylating agent (e.g., 1-bromo-2-chloroethane). The mixture is refluxed until the starting material is consumed. The product is then isolated by extraction.

Finally, the Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield the desired monoalkylated piperazine hydrochloride.

Signaling Pathways and Logical Relationships

The therapeutic efficacy of many pharmaceuticals synthesized using this compound as a building block stems from their interaction with specific G-protein coupled receptors (GPCRs) in the central nervous system. The following diagrams illustrate the signaling pathways of key receptors targeted by these drugs.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) utilizing 1-(2-chloroethyl)piperazine hydrochloride and related piperazine derivatives. The following sections focus on the synthesis of the atypical antipsychotics Aripiprazole, Quetiapine, and Olanzapine, highlighting the crucial role of piperazine-containing synthons.

Introduction to Piperazine Derivatives in Pharmaceutical Synthesis

The piperazine ring is a prevalent structural motif in a vast array of biologically active molecules and approved pharmaceutical drugs. Its unique physicochemical properties often contribute to a drug's desired pharmacological activity and pharmacokinetic profile. This compound serves as a versatile building block, with the reactive 2-chloroethyl side chain acting as an excellent electrophile for nucleophilic substitution reactions. This allows for the efficient introduction of the piperazine moiety onto various molecular scaffolds, a key step in the synthesis of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).

Synthesis of Aripiprazole

Aripiprazole is a widely used atypical antipsychotic. A common and efficient method for its synthesis involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative. While 1-(2-chloroethyl)piperazine is not directly used in the final step, the synthesis of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, is a critical precursor step.

Synthesis of the Intermediate: 1-(2,3-dichlorophenyl)piperazine hydrochloride

A one-pot method starting from 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride is a common route to this intermediate.

Final Synthesis Step: N-alkylation to form Aripiprazole

The final step in the most widely employed synthesis of aripiprazole is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[1]

Experimental Protocol: Synthesis of Aripiprazole [2][3][4]

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate (36.0 g) in water (600 ml).

-

Addition of Reactants: To the solution, add 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) and 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g).

-

Reaction Conditions: Heat the mixture with stirring at 90 to 95°C for approximately 4 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to about 40°C.

-

Collect the deposited crystals by filtration.

-

Wash the crystals with water (240 ml).

-

Dissolve the washed crystals in ethyl acetate (900 ml).

-

Distill off an azeotropic mixture of water/ethyl acetate (about 300 ml) under reflux.

-

Cool the remaining solution to 0 to 5°C to allow for crystallization.

-

Collect the deposited crystals by filtration.

-

Wash the crystals with ethyl acetate (120 ml).

-

Dry the final product under reduced pressure (50 Torr) at 50 to 60°C for 3 hours.

-

Quantitative Data: Synthesis of Aripiprazole

| Parameter | Value | Reference |

| Yield | 92.8% | [2][3] |

| Purity (HPLC) | 99% | [2][3] |

| Melting Point | 140°C | [3] |

Alternative Protocol using 7-(4-bromobutoxy)-3,4-tetrahydrochinolin-2-one [4]

-

Reaction Setup: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (29.8 g; 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g; 0.1 M) in technical ethanol (300 mL), add powdered anhydrous sodium carbonate (23.3 g; 0.2 M).

-

Reaction Conditions: Reflux the mixture for 12 hours.

-

Work-up and Isolation:

-

Filter the resulting solid.

-

Take up the solid in technical ethanol (50 mL) and reflux for 10 minutes.

-

Filter off the insoluble inorganic residue.

-

Combine the two filtrates, reflux, and then leave at room temperature for crystallization for 12 hours.

-

Filter the crystalline aripiprazole and dry.

-

Quantitative Data: Alternative Synthesis of Aripiprazole

| Parameter | Value | Reference |

| Yield | 85% | [4] |

| Purity (HPLC) | 99.32% | [4] |

Logical Workflow for Aripiprazole Synthesis

Caption: Synthetic workflow for Aripiprazole.

Synthesis of Quetiapine

Quetiapine is another important atypical antipsychotic. Its synthesis often involves the reaction of a dibenzo[b,f][2][4]thiazepine intermediate with a piperazine derivative. A key intermediate in some synthetic routes is 11-[4-(2-chloroethyl)-1-piperazinyl]-dibenzo[b,f][2][4]thiazepine.

Experimental Protocol: Synthesis of Quetiapine [5]

-

Formation of Sodium Ethylene Glycolate: Dissolve sodium metal (1.17 g) in ethylene glycol (50 ml).

-

Addition of Reactants: To the resulting solution, add a solution of 11-[4-(2-chloroethyl)-1-piperazinyl]-dibenzo[b,f]-1,4-thiazepine (10.7 g; 0.03 moles) in toluene (60 ml).

-

Reaction Conditions: Stir the reaction mixture at 100°C for 9 hours.

-

Work-up and Isolation:

-

After cooling, add water (210 ml).

-

Separate the toluene phase and extract it with diluted hydrochloric acid.

-

Make the aqueous solution alkaline by adding aqueous ammonia.

-

Extract the product with dichloromethane.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the final product.

-

Experimental Protocol: Synthesis of the Intermediate 11-[4-(2-Chloroethyl)-1-piperazinyl]-dibenzo[b,f]-1,4-thiazepine [5][6]

-

Reaction Setup: A mixture of N-[4-(2-chloroethyl)-piperazine-1-carbonyl]-2-aminodiphenyl sulfide hydrochloride (8.2 g; 0.02 moles), phosphorus oxychloride (84 ml), and phosphorus pentoxide (8.5 g; 0.06 moles) is prepared.

-

Reaction Conditions: The mixture is reacted at boiling temperature for 15 hours.

-

Work-up and Isolation:

-

Allow the solution to cool and then evaporate it thoroughly.

-

Pour the residue onto ice water.

-

Make the solution alkaline by the addition of aqueous ammonia.

-

Extract the product with dichloromethane.

-

Evaporate the organic phase.

-

Crystallize the residue from diisopropyl ether, filter, and dry.

-

Quantitative Data: Synthesis of 11-[4-(2-Chloroethyl)-1-piperazinyl]-dibenzo[b,f]-1,4-thiazepine

| Parameter | Value | Reference |

| Yield | 75.4% | [5][6] |

| Melting Point | 113-115°C | [5][6] |

Logical Workflow for Quetiapine Synthesis

Caption: Synthetic workflow for Quetiapine.

Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. A common synthetic route involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine.

Experimental Protocol: Synthesis of Olanzapine [7]

-

Reaction Setup: Prepare a mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (3 g, 11.3 mmol) and piperazine (7 g, 81.4 mmol) in DMSO (15 ml) and toluene (15 ml).

-

Reaction Conditions: Heat the mixture to reflux under an inert gas atmosphere for 2 hours.

-

Work-up and Isolation:

-

After completion of the reaction, cool the mixture in an ice-bath.

-

Add distilled water (30 ml).

-

Stir the mixture at 5°C for 1 hour to complete the formation of a precipitate.

-

Filter the crude product and dry it in a circulating-air oven at approximately 25°C.

-

Quantitative Data: Synthesis of Olanzapine

| Parameter | Value | Reference |

| Yield | 97.3% | [7] |

| Purity (HPLC) | 97% | [7] |

Alternative Protocol for Olanzapine Synthesis [8]

-

Reaction Setup: To a solution of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride (80 gm) in Dimethyl sulphoxide (400 ml), add N-methyl piperazine (240 gm) and toluene (400 ml).

-

Reaction Conditions: Reflux the reaction mixture under stirring.

-

Work-up and Isolation:

-

After completion of the reaction, cool the reaction mixture.

-

Add water (800 ml).

-

Stir the mixture further for 3 hours at a temperature below 20°C.

-

Filter the precipitated product, wash, and recrystallize.

-

Logical Workflow for Olanzapine Synthesis

References

- 1. WO2005014590A2 - Procedure for preparing 11-(4`2-(2-hydroxyethoxy )ethyl!-1-piperazinyl!-dibenzo`b,f!`1,4!thiazepine - Google Patents [patents.google.com]

- 2. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

- 3. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. WO2001055125A1 - A process for the preparation of quetiapine and intermediates therefor - Google Patents [patents.google.com]

- 6. EP1252151B1 - A process for the preparation of quetiapine and intermediates therefor - Google Patents [patents.google.com]

- 7. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]

- 8. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)piperazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility lies in the presence of a reactive chloroethyl group attached to a piperazine ring, a common scaffold in many biologically active molecules. This functionality allows for the straightforward N-alkylation of various nucleophiles, providing a versatile method for introducing the piperazine moiety into a target structure. The resulting piperazine derivatives are integral to a wide array of therapeutics, most notably those targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[1][2][3]

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile, such as an amine, thiol, or alcohol, displaces the chloride from the ethyl chain of 1-(2-chloroethyl)piperazine.[3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated and to deprotonate the nucleophile, thereby increasing its reactivity.[3] Careful control of reaction conditions is crucial to achieve desired outcomes and minimize side products, particularly the potential for dialkylation of the piperazine nitrogen.[3]

Applications in Drug Development

The piperazine ring is a well-established pharmacophore in numerous approved drugs. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-alkylation with this compound is a common strategy in the synthesis of atypical antipsychotics.[2] Many of these drugs act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a mechanism believed to be crucial for their therapeutic effects in conditions like schizophrenia.[4][5][6][7][8][9]

Experimental Protocols

The following protocols provide examples of N-alkylation reactions using this compound and related haloalkyl piperazine derivatives with different nucleophiles.

Protocol 1: N-Alkylation of a Secondary Amine (General Procedure)

This protocol describes a general method for the N-alkylation of a secondary amine with a haloalkyl piperazine derivative, which can be adapted for this compound.

Materials:

-

Substituted piperazine (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (solvent)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the secondary amine in acetonitrile, add potassium carbonate.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of 1-(2-((dibenzo[b,f]thiepin-10-yl)oxy)ethyl)-4-methylpiperazine (Illustrative Example)

While a direct protocol with 1-(2-chloroethyl)piperazine was not found, a closely related synthesis of a dibenzo[b,f]thiepin derivative is illustrative of the reaction conditions.

Materials:

-

10-hydroxydibenzo[b,f]thiepin

-

1-(2-chloroethyl)-4-methylpiperazine

-

Sodium hydride (NaH)

-

Toluene (anhydrous)

Procedure:

-

A solution of 10-hydroxydibenzo[b,f]thiepin in anhydrous toluene is treated with sodium hydride at room temperature to form the corresponding alkoxide.

-

1-(2-chloroethyl)-4-methylpiperazine is added to the reaction mixture.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by crystallization or chromatography.

Quantitative Data

The following table summarizes representative quantitative data for N-alkylation reactions involving piperazine derivatives. Please note that specific yields and reaction times can vary significantly based on the substrate, nucleophile, and precise reaction conditions.

| Nucleophile (Substrate) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(3-chlorophenyl)piperazine | 1-bromo-3-chloropropane | NaOH | Acetone/Water | 25-30 | 15 | - |

| 2-((2,4-Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | - | DMF | 110 | 48 | - |

| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | - | - | - | - | Not specified |

Mandatory Visualizations

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of a nucleophile with this compound.

Signaling Pathway of Atypical Antipsychotics

Caption: Simplified signaling pathway for atypical antipsychotics targeting D2 and 5-HT2A receptors.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 53502-60-6 | Benchchem [benchchem.com]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the therapeutic candidates targeting 5-HT2A? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

application of 1-(2-chloroethyl)piperazine Hydrochloride in radioligand development.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)piperazine Hydrochloride is a versatile precursor in the development of radioligands for Positron Emission Tomography (PET). Its bifunctional nature, featuring a reactive chloroethyl group and a piperazine ring, allows for its incorporation into a wide array of molecules targeting various biological entities such as receptors, enzymes, and transporters. The piperazine moiety is a common scaffold in many centrally active pharmaceuticals, often imparting favorable pharmacokinetic properties and serving as a convenient point for radiolabeling. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PET radioligands.

Key Applications in Radioligand Development

The primary application of this compound in radioligand development is as a precursor for the introduction of a piperazine-[¹⁸F]ethyl or a piperazine-[¹¹C]methyl moiety onto a target molecule.

-

¹⁸F-Labeling via Nucleophilic Substitution: The chloroethyl group of 1-(2-chloroethyl)piperazine serves as a leaving group for direct nucleophilic substitution with [¹⁸F]fluoride. This one-step radiofluorination is an efficient method for producing ¹⁸F-labeled radiotracers.

-

¹¹C-Labeling via N-Alkylation: The secondary amine of the piperazine ring (after deprotection of the hydrochloride salt) can be readily alkylated with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a widely used strategy for the synthesis of ¹¹C-labeled PET tracers.

-

Linker for Targeting Vectors: The piperazine scaffold can act as a linker to connect a radionuclide-bearing group to a larger targeting molecule, such as a peptide or a small molecule inhibitor.

Data Presentation: Properties of Piperazine-Containing Radioligands

The following tables summarize key quantitative data for representative PET radioligands synthesized using piperazine-containing precursors. This data is illustrative of the parameters achievable with the methodologies described below.

Table 1: Radiosynthesis Parameters of Piperazine-Containing PET Radioligands

| Radioligand | Precursor Type | Radionuclide | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) |

| --INVALID-LINK---(S)-1 (Sigma-2) | Piperazine derivative | ¹¹C | 53 ± 7% | > 100 |

| [¹¹C]BMP (NK1) | Piperazine derivative | ¹¹C | 40-55% | Not Reported |

| [¹⁸F]1 (CSF1R) | 4-(2-chloroethyl)piperazinyl compound | ¹⁸F | 30-35% (conversion) | Not Reported |

Table 2: In Vitro and In Vivo Data of Piperazine-Containing Radioligands

| Radioligand | Target | Binding Affinity (Ki / IC50, nM) | In Vivo Model | Key Finding |

| --INVALID-LINK---(S)-1 (Sigma-2) | Sigma-2 Receptor | Not Reported | Mice with EMT6, C6, or PC-3 tumors | Did not provide high enough specific binding in vivo for tumor imaging.[1] |

| [¹¹C]BMP (NK1) | NK1 Receptor | Not Reported | Rats | Had better brain uptake than a related tracer.[2] |

| ⁹⁹ᵐTcN-[7] (5-HT7) | 5-HT7 Receptor | 14.85 ± 0.32 | U-87 MG glioma xenografted nude mice | Visualized the tumor site with high tumor-to-muscle ratios.[3] |

Experimental Protocols

Protocol 1: Synthesis of a [¹⁸F]Fluoroethyl-Piperazine Radiotracer via Nucleophilic Substitution

This protocol is a generalized procedure based on the radiofluorination of chloro-substituted precursors.

Objective: To synthesize a ¹⁸F-labeled radiotracer by reacting 1-(2-chloroethyl)piperazine (as part of a larger molecule) with [¹⁸F]fluoride.

Materials:

-

Precursor: A molecule containing the 1-(2-chloroethyl)piperazine moiety.

-

[¹⁸F]Fluoride (no-carrier-added) in [¹⁸O]water.

-

Kryptofix 2.2.2 (K222).

-

Potassium carbonate (K₂CO₃).

-

Anhydrous acetonitrile (MeCN).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Water for injection.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system for purification.

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying:

-

Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in MeCN/water.

-

Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen at 110-120 °C. Repeat with additions of anhydrous MeCN until the mixture is anhydrous.

-

-

Radiolabeling Reaction:

-

Dissolve the precursor molecule (containing the 1-(2-chloroethyl)piperazine moiety) in anhydrous DMSO.

-

Add the precursor solution to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex.

-

Heat the reaction mixture at 120-150 °C for 10-20 minutes.

-

Monitor the reaction progress by radio-TLC.

-

-

Purification:

-

Cool the reaction mixture and dilute with water.

-

Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

-

Elute the crude product from the cartridge with an organic solvent (e.g., ethanol or acetonitrile).

-

Inject the eluted crude product onto a semi-preparative HPLC column for final purification.

-

Collect the fraction corresponding to the desired radiolabeled product.

-

-

Formulation:

-

Remove the HPLC solvent from the collected fraction by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with a small volume of ethanol.

-

Formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

-

-

Quality Control:

-

Determine the radiochemical purity by analytical HPLC.

-

Measure the molar activity.

-

Perform tests for sterility and pyrogenicity as required for in vivo studies.

-

Protocol 2: Synthesis of a [¹¹C]Methyl-Piperazine Radiotracer via N-Alkylation

This protocol describes the N-methylation of a piperazine-containing precursor.

Objective: To synthesize a ¹¹C-labeled radiotracer by reacting a desmethyl-piperazine precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Materials:

-

Precursor: A molecule containing a secondary piperazine amine.

-

[¹¹C]Methane produced from a cyclotron.

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent for triflate synthesis.

-

Iodine (for [¹¹C]CH₃I synthesis).

-

Anhydrous solvent (e.g., DMF, acetone).

-

Base (e.g., sodium hydroxide, proton sponge), if necessary.

-

HPLC system for purification.

Procedure:

-

Synthesis of [¹¹C]Methylating Agent:

-

Produce [¹¹C]methane from a cyclotron.

-

For [¹¹C]methyl iodide: Convert [¹¹C]methane to [¹¹C]CH₃I via gas-phase iodination.

-

For [¹¹C]methyl triflate: Convert [¹¹C]methane to [¹¹C]CH₃OTf.

-

-

Radiolabeling Reaction:

-

Dissolve the desmethyl-piperazine precursor in a small volume of anhydrous solvent (e.g., DMF).

-

Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at room temperature or with gentle heating.

-

The reaction is typically rapid (5-10 minutes).

-

-

Purification:

-

Inject the reaction mixture directly onto a semi-preparative HPLC column.

-

Collect the fraction corresponding to the [¹¹C]methylated product.

-

-

Formulation and Quality Control:

-

Follow steps 4 and 5 from Protocol 1.

-

Visualizations

Experimental Workflow for [¹⁸F]Fluoroethylation

Caption: Workflow for the synthesis of a [¹⁸F]fluoroethyl-piperazine radiotracer.

Signaling Pathway Example: 5-HT₇ Receptor

Many piperazine-containing radioligands target G-protein coupled receptors, such as the serotonin 5-HT₇ receptor, which is implicated in neurological disorders and cancer.

Caption: Simplified 5-HT₇ receptor signaling pathway.

Conclusion

This compound is a valuable and adaptable building block for the development of novel PET radioligands. The protocols and data presented herein provide a foundation for researchers to design and synthesize piperazine-containing radiotracers for a multitude of biological targets. The choice between ¹⁸F and ¹¹C labeling will depend on the specific research question, the required imaging time, and the available radiochemistry infrastructure. Careful optimization of reaction conditions is crucial for achieving high radiochemical yields and molar activities, which are essential for successful PET imaging studies.

References

- 1. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(2-chloroethyl)piperazine Hydrochloride as a Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)piperazine Hydrochloride is a bifunctional chemical linker that holds significant promise in the field of bioconjugation. Its structure, featuring a reactive chloroethyl group and a piperazine ring with a secondary amine, allows for the covalent attachment of two different molecules. This property makes it a valuable tool for creating complex biomolecular structures for applications in drug delivery, diagnostics, and biotechnology research.[1]

The primary significance of this compound in a research context lies in its role as a key synthetic precursor.[2] The piperazine moiety is a common and valuable structural motif found in many biologically active molecules.[2] The chloroethyl group serves as a reactive handle, with the chlorine atom being a good leaving group, facilitating nucleophilic substitution reactions.[2] This allows for the straightforward attachment of the piperazine ring to various other molecular fragments, a crucial step in constructing more complex target molecules.[2]

These application notes provide an overview of the properties, potential applications, and detailed protocols for utilizing this compound as a linker in bioconjugation.

Chemical Properties and Bioconjugation Chemistry

1-(2-chloroethyl)piperazine possesses two key reactive sites for bioconjugation:

-

The Chloroethyl Group: This group is an electrophile that readily reacts with nucleophiles such as amines, thiols, and alkoxides.[2] This reaction is the primary method for attaching the piperazine moiety to other molecules.[2]

-

The Secondary Amine of the Piperazine Ring: The free secondary amine on the piperazine ring can be functionalized through various reactions, such as acylation or alkylation, allowing for the attachment of a second molecule.

The bioconjugation strategy typically involves a two-step process where the chloroethyl group first reacts with a nucleophilic functional group on a biomolecule. The secondary amine of the piperazine ring can then be used to attach another molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand.

A significant challenge in using piperazine-based linkers is controlling the degree of substitution, as the presence of two reactive secondary amine groups can lead to the formation of undesired 1,4-disubstituted by-products.[2] One strategy to favor monosubstitution involves the in-situ formation of piperazine monohydrochloride, which effectively protects one nitrogen atom.[2]

Applications in Bioconjugation

The bifunctional nature of this compound makes it suitable for a variety of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.

-

Protein Modification and Labeling: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.

-